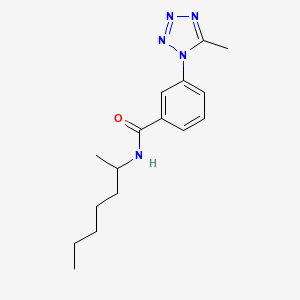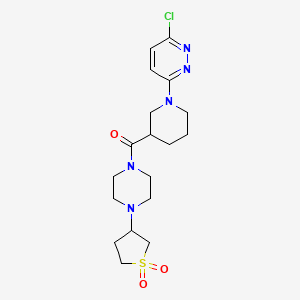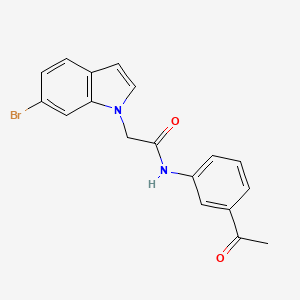![molecular formula C27H30O4 B11001319 7-{[(2E)-3,7-Dimethyl-2,6-octadienyl]oxy}-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one](/img/structure/B11001319.png)
7-{[(2E)-3,7-Dimethyl-2,6-octadienyl]oxy}-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{[(2E)-3,7-Dimethyl-2,6-octadienyl]oxy}-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its chromen-2-one core structure, which is substituted with a dimethyl-octadienyl group and a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(2E)-3,7-Dimethyl-2,6-octadienyl]oxy}-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic or basic conditions.
Introduction of the dimethyl-octadienyl group: This step involves the alkylation of the chromen-2-one core with a suitable dimethyl-octadienyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-{[(2E)-3,7-Dimethyl-2,6-octadienyl]oxy}-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace the methoxy group with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
7-{[(2E)-3,7-Dimethyl-2,6-octadienyl]oxy}-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s potential biological activities, such as antioxidant and antimicrobial properties, are of interest in biological research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 7-{[(2E)-3,7-Dimethyl-2,6-octadienyl]oxy}-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in various biological processes, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-7-geranyloxycoumarin
- 7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-4-methylchromen-2-one
- 7-[(2E)-3,7-dimethylocta-2,6-dienyloxy]-4-methyl-2-benzopyrone
Uniqueness
Compared to similar compounds, 7-{[(2E)-3,7-Dimethyl-2,6-octadienyl]oxy}-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is unique due to the presence of both the dimethyl-octadienyl and methoxyphenyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C27H30O4 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-4-(4-methoxyphenyl)-8-methylchromen-2-one |
InChI |
InChI=1S/C27H30O4/c1-18(2)7-6-8-19(3)15-16-30-25-14-13-23-24(17-26(28)31-27(23)20(25)4)21-9-11-22(29-5)12-10-21/h7,9-15,17H,6,8,16H2,1-5H3/b19-15+ |
InChI Key |
SGFOETJOCHRQKB-XDJHFCHBSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11001238.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B11001239.png)


![propan-2-yl 4-({[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B11001255.png)
![Methyl 5-phenethyl-2-[(3-pyridylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11001261.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{3-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide](/img/structure/B11001270.png)
![N-(2-{[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]amino}-2-oxoethyl)pyrazine-2-carboxamide](/img/structure/B11001277.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B11001290.png)
![4-benzyl-N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B11001298.png)
![10'-methyl-6'-propyl-8'H-spiro[cyclopentane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione](/img/structure/B11001302.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(2-fluorophenyl)-L-valinamide](/img/structure/B11001308.png)
![2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11001312.png)
